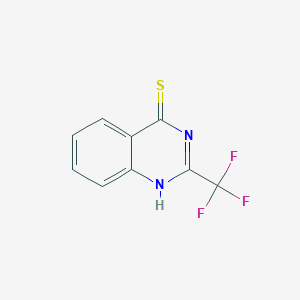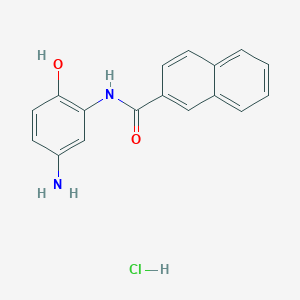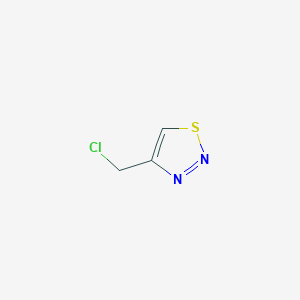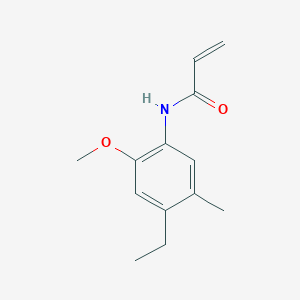![molecular formula C21H18N2OS B2953443 3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207032-71-0](/img/structure/B2953443.png)
3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been studied for its potential as an antitumor agent .
Synthesis Analysis
The compound has been synthesized via structural modifications of tazemetostat . The synthesis involved the use of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors .Molecular Structure Analysis
The structure-activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis
The compound has been evaluated for its antiproliferative activity against various cancer cell lines . The most promising compound had a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .Applications De Recherche Scientifique
Green Synthesis Approaches
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones represents a significant area of research due to their pharmacological importance. A study highlighted a green, catalytic four-component reaction for synthesizing this class of compounds, emphasizing step economy and reduced environmental impact (Shi et al., 2018).
Antibacterial and Antifungal Properties
Research has developed new derivatives of thieno[2,3-d]Pyrimidin-4(3H)-one, showing significant antibacterial and antifungal activities. Some compounds exhibited higher antifungal activity against Candida species than fluconazole, and better antibacterial activity compared to other derivatives (Kahveci et al., 2020).
Antimicrobial and Anti-inflammatory Agents
A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, highlighting their potential in therapeutic applications (Tolba et al., 2018).
Physicochemical and Biological Potential
The physicochemical properties and biological potential of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted thieno[3,4-d]pyrimidin-4-ones were explored, showing significant differences based on the position of the sulfur atom. These compounds exhibit varied biological activities, underscoring their potential for further pharmacological development (Zadorozhny et al., 2010).
Synthesis of Novel Bioactive Derivatives
Research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives continues to yield novel compounds with potential bioactivity. Studies have synthesized new bioactive molecules showing promising anti-inflammatory, CNS depressant, and antimicrobial activities, expanding the therapeutic applications of this chemical class (Ashalatha et al., 2007).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as 3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . The disruption of this pathway leads to ATP depletion, which is lethal to the bacteria .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . It leads to ATP depletion in these bacteria, resulting in their death .
Action Environment
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that thieno[3,2-d]pyrimidin-4-amines, a class of compounds to which this compound belongs, can inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis .
Cellular Effects
In terms of cellular effects, thieno[3,2-d]pyrimidin-4-amines have been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This suggests that 7-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one may also have similar effects on these cells.
Molecular Mechanism
It is speculated that it may inhibit the function of Cyt-bd, thereby affecting the energy metabolism of the cell .
Temporal Effects in Laboratory Settings
It is known that thieno[3,2-d]pyrimidin-4-amines can inhibit Cyt-bd in an ATP depletion assay .
Metabolic Pathways
Given its potential inhibition of Cyt-bd, it may be involved in the energy metabolism pathway of Mycobacterium tuberculosis .
Subcellular Localization
Given its potential interaction with Cyt-bd, it may be localized in the mitochondria where this enzyme is typically found .
Propriétés
IUPAC Name |
7-(3-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-6-5-9-16(10-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-8-4-3-7-15(17)2/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKUOASIGWLRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2953360.png)



![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)


![3-benzyl-6-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2953372.png)
![2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2953375.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)



